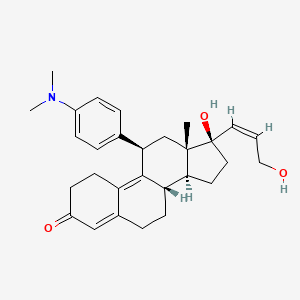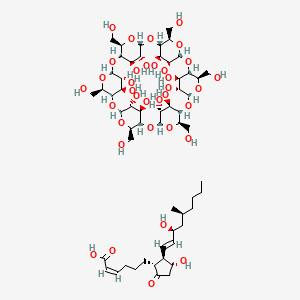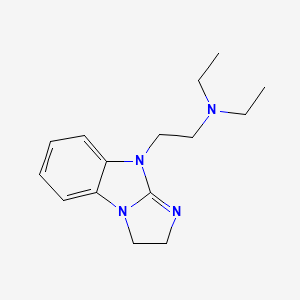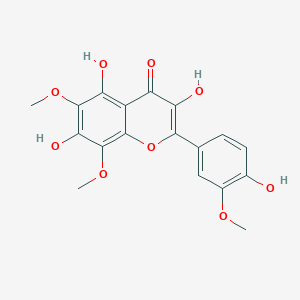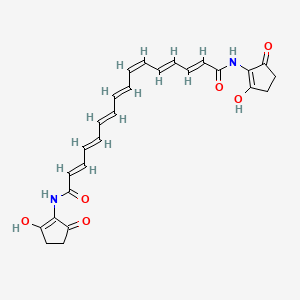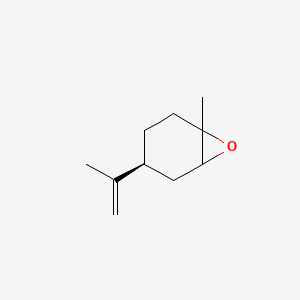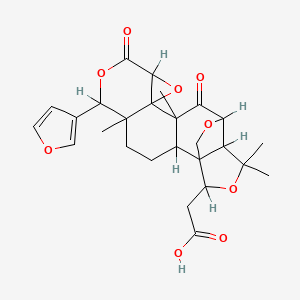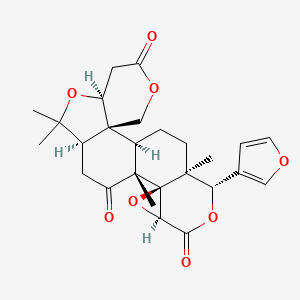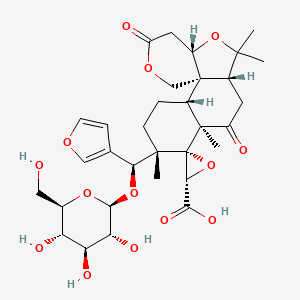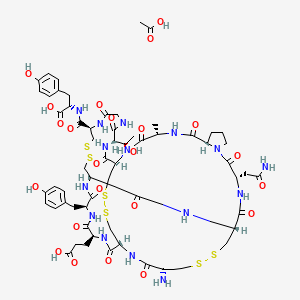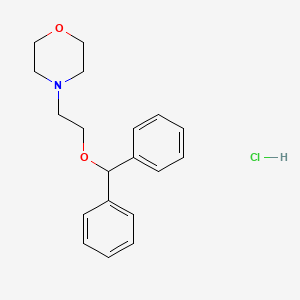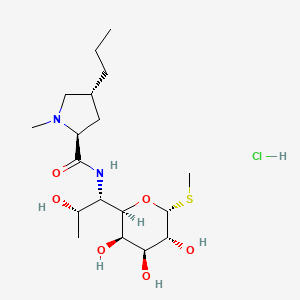
リンコマイシン塩酸塩一水和物
概要
説明
Lincomycin hydrochloride monohydrate is a lincosamide antibiotic derived from the soil bacterium Streptomyces lincolnensis. It is primarily used to treat serious bacterial infections caused by susceptible strains of streptococci, pneumococci, and staphylococci, especially in patients who are allergic to penicillins or when penicillin is inappropriate . This compound is known for its effectiveness against Gram-positive cocci and bacilli, as well as some anaerobic bacteria .
科学的研究の応用
Lincomycin hydrochloride monohydrate has a wide range of applications in scientific research:
作用機序
Target of Action
Lincomycin hydrochloride monohydrate primarily targets the 50S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, a vital process for bacterial growth and survival .
Mode of Action
Lincomycin exhibits its antibacterial activity by binding to the 50S ribosomal subunit . This binding inhibits the peptidyl transferase, an enzyme responsible for peptide bond formation during protein synthesis . Additionally, it induces the dissociation of peptidyl-tRNA from the ribosome . These actions result in the inhibition of bacterial protein synthesis, thereby preventing the growth and proliferation of bacteria .
Biochemical Pathways
The primary biochemical pathway affected by lincomycin is the protein synthesis pathway in bacteria . By inhibiting this pathway, lincomycin prevents the production of essential proteins, leading to the cessation of bacterial growth . The downstream effects include the disruption of various cellular processes that rely on these proteins, ultimately leading to bacterial death .
Pharmacokinetics
The pharmacokinetics of lincomycin involve its absorption, distribution, metabolism, and excretion (ADME). After intramuscular administration of a single dose of 600 mg, lincomycin produces average peak serum concentrations of 11.6 µg/mL at 60 minutes and maintains therapeutic concentrations for 17 to 20 hours for most susceptible gram-positive organisms . The biological half-life after IM or IV administration is 5.4 ± 1.0 hours . Lincomycin is excreted via the kidneys and the bile duct .
Result of Action
The primary result of lincomycin’s action is the inhibition of bacterial growth . By preventing protein synthesis, lincomycin disrupts the normal functioning of bacterial cells, leading to their death . This makes lincomycin effective against gram-positive bacteria .
Action Environment
The action of lincomycin can be influenced by various environmental factors. For instance, the presence of other antibacterial agents can alter the normal flora of the colon, leading to overgrowth of certain bacteria like C. difficile . Additionally, the efficacy of lincomycin can be affected by the resistance developed by bacteria
生化学分析
Biochemical Properties
Lincomycin hydrochloride monohydrate functions as a structural analogue of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA, interacting with the 23S rRNA of the 50S bacterial ribosomal subunit . This interaction inhibits bacterial protein synthesis, thereby exerting its antibacterial effects .
Cellular Effects
Lincomycin hydrochloride monohydrate has a significant impact on various types of cells and cellular processes. It is effective against Gram-positive cocci and bacilli as well as some Gram-negative cocci and other organisms such as Haemophilus spp . It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Lincomycin hydrochloride monohydrate involves binding to the 50S subunit of bacterial ribosomes and suppressing protein synthesis via inhibition of peptidyl transferases . This binding interaction with biomolecules leads to enzyme inhibition, changes in gene expression, and ultimately, the antibacterial effects of the compound .
Temporal Effects in Laboratory Settings
In laboratory settings, Lincomycin hydrochloride monohydrate has been found to maintain its shelf life at 25°C in various solutions, with less than 5% degradation occurring over a 31-day period . It has also been observed that the compound shows less rapid degradation at 60°C in acid than in basic solution .
Dosage Effects in Animal Models
In animal models, the effects of Lincomycin hydrochloride monohydrate can vary with different dosages . For instance, it has been used in veterinary medicine for the treatment of infected wounds, abscesses, and dental infections . Side effects such as vomiting, diarrhea, or drooling can occur, and serious side effects include continued or severe bloody stools, trouble swallowing, lack of appetite, or yellowing of the skin, gums, or eyes .
Metabolic Pathways
The metabolic pathways of Lincomycin hydrochloride monohydrate are not well defined. It is known that the primary product recovered following administration in humans is unchanged lincomycin .
Transport and Distribution
The transport and distribution of Lincomycin hydrochloride monohydrate within cells and tissues are not well studied. It is known that the compound is excreted primarily through the kidneys and bile ducts .
Subcellular Localization
The subcellular localization of Lincomycin hydrochloride monohydrate is not well defined. Given its mechanism of action, it is likely that it localizes to the ribosomes within bacterial cells where it exerts its effects by inhibiting protein synthesis .
準備方法
Synthetic Routes and Reaction Conditions: Lincomycin hydrochloride monohydrate is synthesized through the fermentation of Streptomyces lincolnensis. The fermentation broth is filtered to remove the bacterial cells, and the filtrate is treated with various solvents to extract the antibiotic. The crude lincomycin is then purified through crystallization and converted to its hydrochloride monohydrate form .
Industrial Production Methods: In industrial settings, the production of lincomycin hydrochloride monohydrate involves large-scale fermentation processes. The fermentation is carried out in bioreactors under controlled conditions of temperature, pH, and aeration. After fermentation, the broth undergoes several purification steps, including solvent extraction, crystallization, and drying to obtain the final product .
化学反応の分析
Types of Reactions: Lincomycin hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: Lincomycin can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in lincomycin, altering its activity.
Substitution: Substitution reactions can occur at various positions on the lincomycin molecule, leading to the formation of derivatives
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride for chlorination, various alkylating agents for alkylation
Major Products Formed:
Oxidation Products: Various oxidized derivatives of lincomycin.
Reduction Products: Reduced forms of lincomycin with altered functional groups.
Substitution Products: Derivatives such as clindamycin, which is formed by substituting the 7-hydroxy group with a chlorine atom
類似化合物との比較
Clindamycin: A semisynthetic derivative of lincomycin with a chlorine atom replacing the 7-hydroxy group. .
Erythromycin: A macrolide antibiotic with a similar mechanism of action but a different chemical structure.
Uniqueness of Lincomycin Hydrochloride Monohydrate: Lincomycin hydrochloride monohydrate is unique due to its specific activity against certain Gram-positive bacteria and its use in patients with penicillin allergies. Its ability to inhibit bacterial protein synthesis makes it a valuable antibiotic in clinical settings .
特性
CAS番号 |
7179-49-9 |
|---|---|
分子式 |
C18H35ClN2O6S |
分子量 |
443.0 g/mol |
IUPAC名 |
(2S,4R)-N-[(1S,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H34N2O6S.ClH/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H/t9-,10+,11-,12-,13-,14+,15+,16+,18+;/m0./s1 |
InChIキー |
POUMFISTNHIPTI-WQOWNZQJSA-N |
SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |
異性体SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)O.Cl |
正規SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |
外観 |
Solid powder |
Key on ui other cas no. |
7179-49-9 |
ピクトグラム |
Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
154-21-2 (Parent) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Epilincomycin Hemihydrate Lincomycin Monohydrochloride Lincocin Lincolnensin Lincomycin Lincomycin A Lincomycin Hydrochloride Lincomycin Monohydrochloride Lincomycin Monohydrochloride, (2S-cis)-Isomer Lincomycin Monohydrochloride, (L-threo)-Isomer Lincomycin Monohydrochloride, Hemihydrate Lincomycin, (2S-cis)-Isomer Lincomycin, (L-threo)-Isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



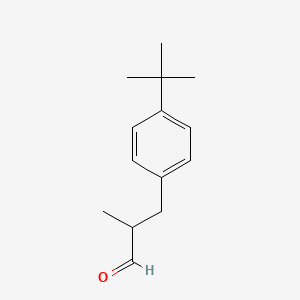
![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[[2-[[2-[[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]methyl]-3-(4-isothiocyanatophenyl)propyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B1675394.png)
